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molecular formula C11H12O2 B8535889 2,3-Dimethyl-6-methoxybenzofuran

2,3-Dimethyl-6-methoxybenzofuran

Cat. No. B8535889
M. Wt: 176.21 g/mol
InChI Key: UZHWQZUJGKEPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06063810

Procedure details

0.7 g (4.3 mmol) of 3-methyl-6-hydroxybenzofuran and 35 ml of tetrahydrofuran are introduced into a 50 ml three-necked flask. Cooling is carried out to -78° C. with a bath of solid carbon dioxide in acetone. 2.6 ml of lithium diisopropylamide (2.0M in tetrahydrofuran/heptane) are added dropwise and stirring is continued for 20 min. 0.535 ml of methyl iodide is then added dropwise. The reaction mixture is allowed to return to room temperature. 50 ml of water are added and then extraction is carried out with ethyl acetate (3×50 ml). The organic phases are combined, dried over magnesium sulphate and concentrated. The residue is subjected a second time to the same treatment. 0.691 g of 2,3-dimethyl-6-methoxybenzofuran is obtained in the form of an oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.6 mL
Type
reactant
Reaction Step Three
Quantity
0.535 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:6]2[CH:7]=[CH:8][C:9](O)=[CH:10][C:5]=2[O:4][CH:3]=1.[C:12](=[O:14])=O.[CH:15]([N-]C(C)C)(C)C.[Li+].CI>CC(C)=O.O.O1CCCC1>[CH3:15][C:3]1[O:4][C:5]2[CH:10]=[C:9]([O:14][CH3:12])[CH:8]=[CH:7][C:6]=2[C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
CC1=COC2=C1C=CC(=C2)O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Four
Name
Quantity
0.535 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
to return to room temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC=1OC2=C(C1C)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.691 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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